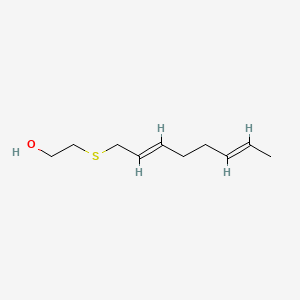
2-(2,6-Octadienylthio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Octadienylthio)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Octadienylthio)ethanol typically involves the reaction of 2,6-octadienyl halides with thiol-containing compounds under basic conditions. One common method is the nucleophilic substitution reaction where 2,6-octadienyl chloride reacts with thiourea to form the corresponding thioether, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Octadienylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The thioether group can participate in substitution reactions, forming new thioether or sulfoxide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various thioether and sulfoxide derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Octadienylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(2,6-Octadienylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group.
2-Mercaptoethanol: Contains both a hydroxyl and a thiol group.
Allyl alcohol: An alcohol with an allyl group.
Uniqueness
2-(2,6-Octadienylthio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications compared to simpler alcohols and thiols .
Propiedades
Número CAS |
94135-33-8 |
|---|---|
Fórmula molecular |
C10H18OS |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
2-[(2E,6E)-octa-2,6-dienyl]sulfanylethanol |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-3,6-7,11H,4-5,8-10H2,1H3/b3-2+,7-6+ |
Clave InChI |
FEAIFWLZCMLWTH-BLWKUPHCSA-N |
SMILES isomérico |
C/C=C/CC/C=C/CSCCO |
SMILES canónico |
CC=CCCC=CCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

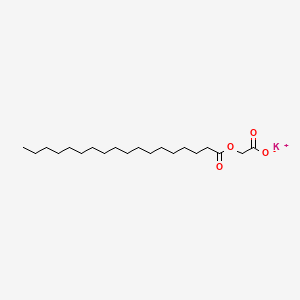

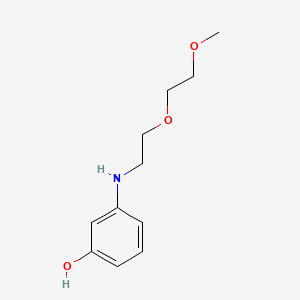
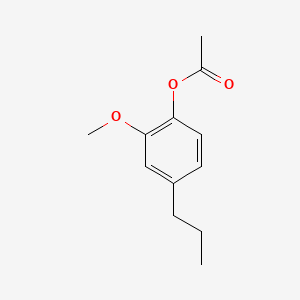
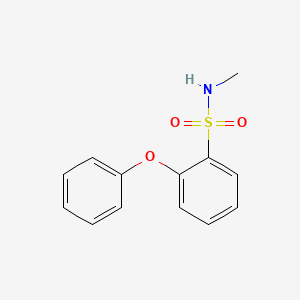
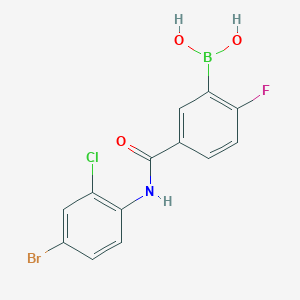

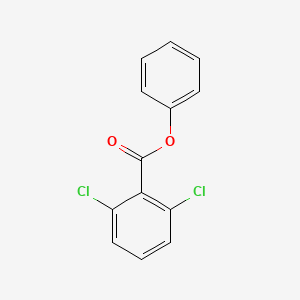
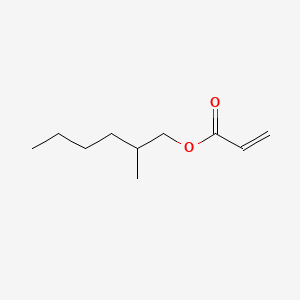
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)

![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
